molecular formula C9H9FN2O B581768 4-Amino-2-ethoxy-5-fluorobenzonitrile CAS No. 1420800-17-4

4-Amino-2-ethoxy-5-fluorobenzonitrile

Cat. No. B581768
CAS RN: 1420800-17-4
M. Wt: 180.182
InChI Key: JGTVTCUMNOLFRG-UHFFFAOYSA-N
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Description

4-Amino-2-ethoxy-5-fluorobenzonitrile is a chemical compound with the CAS Number: 1420800-17-4 . It has a molecular weight of 180.18 and its IUPAC name is 4-amino-2-ethoxy-5-fluorobenzonitrile .


Molecular Structure Analysis

The InChI code for 4-Amino-2-ethoxy-5-fluorobenzonitrile is 1S/C9H9FN2O/c1-2-13-9-4-8 (12)7 (10)3-6 (9)5-11/h3-4H,2,12H2,1H3 . This code provides a unique representation of the molecular structure.

It should be stored in a freezer . Unfortunately, the web search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Catalytic Applications in CO2 Fixation

4-Amino-2-ethoxy-5-fluorobenzonitrile is utilized in catalytic processes involving the fixation of CO2. Specifically, TBA(2)[WO(4)] has been used as an efficient homogeneous catalyst for the chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This system has demonstrated high yields and is applicable to large-scale reactions. The turnover number for such reactions is notable, highlighting the compound's potential in CO2 fixation processes (Kimura et al., 2012).

Synthesis of Complex Organic Compounds

4-Amino-2-ethoxy-5-fluorobenzonitrile serves as a precursor or intermediate in the synthesis of various complex organic compounds. It has been used in the synthesis of 3-Bromo-2-fluorobenzoic acid (Peng-peng, 2013) and in the development of microwave-assisted fluorous synthetic routes to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines (Ang et al., 2013). Additionally, its utility extends to the synthesis of pharmaceuticals like dovtinib lactic acid salt and Gefitinib (Jin-fan, 2014; Jin et al., 2005).

Pharmacological Research

While avoiding specifics about drug use, dosage, or side effects, it's notable that 4-Amino-2-ethoxy-5-fluorobenzonitrile has been mentioned in the context of pharmacological research. It has been used in the synthesis of compounds like 25CN-NBOH, a selective serotonin 2A receptor agonist (Kristensen et al., 2021; Rørsted et al., 2021).

Material Science and Corrosion Studies

The compound has relevance in material science, particularly in corrosion studies. 2-Aminobenzene-1,3-dicarbonitriles derivatives, which are related to 4-Amino-2-ethoxy-5-fluorobenzonitrile, have been investigated as corrosion inhibitors for metals in acidic and basic environments (Verma et al., 2015).

Applications in Organic Electronics and Light-Emitting Materials

4-Amino-2-ethoxy-5-fluorobenzonitrile has been studied in the context of organic electronics. For instance, a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), closely related to 4-Amino-2-ethoxy-5-fluorobenzonitrile, was used to enhance the power conversion efficiencies of polymer solar cells (Jeong et al., 2011). Additionally, its derivatives have been used in the creation of high Tg and organosoluble aromatic poly(amine−1,3,4-oxadiazole)s, functioning as blue-light-emitting materials (Liou et al., 2006).

properties

IUPAC Name

4-amino-2-ethoxy-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-2-13-9-4-8(12)7(10)3-6(9)5-11/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTVTCUMNOLFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-ethoxy-5-fluorobenzonitrile

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